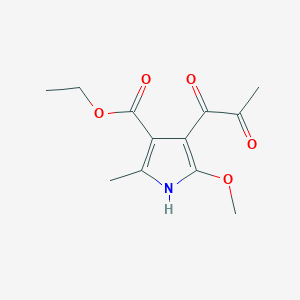
Ethyl 5-methoxy-2-methyl-4-pyruvoyl-1H-pyrrole-3-carboxylate
Vue d'ensemble
Description
Ethyl 5-methoxy-2-methyl-4-pyruvoyl-1H-pyrrole-3-carboxylate, also known as EMMPPC, is a chemical compound that has been used in a variety of scientific research applications. It is a member of the pyrrole class of compounds, and is commonly used in the synthesis of other compounds. EMMPPC has also been studied for its biochemical and physiological effects, and has been found to have a number of potential applications in laboratory experiments.
Applications De Recherche Scientifique
Ethyl 5-methoxy-2-methyl-4-pyruvoyl-1H-pyrrole-3-carboxylate is used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as the anti-cancer drug lapatinib. Ethyl 5-methoxy-2-methyl-4-pyruvoyl-1H-pyrrole-3-carboxylate has also been studied for its ability to inhibit the growth of certain cancer cells, and has been found to be effective in the treatment of certain types of cancer. Additionally, Ethyl 5-methoxy-2-methyl-4-pyruvoyl-1H-pyrrole-3-carboxylate has been studied for its ability to inhibit the growth of certain bacteria, and has been found to be effective in the treatment of certain bacterial infections.
Mécanisme D'action
The exact mechanism of action of Ethyl 5-methoxy-2-methyl-4-pyruvoyl-1H-pyrrole-3-carboxylate is not fully understood. However, it is believed that Ethyl 5-methoxy-2-methyl-4-pyruvoyl-1H-pyrrole-3-carboxylate works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, Ethyl 5-methoxy-2-methyl-4-pyruvoyl-1H-pyrrole-3-carboxylate has been found to inhibit the activity of certain bacteria, which may explain its effectiveness in the treatment of certain bacterial infections.
Biochemical and Physiological Effects
Ethyl 5-methoxy-2-methyl-4-pyruvoyl-1H-pyrrole-3-carboxylate has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cells, as well as certain bacteria. Additionally, Ethyl 5-methoxy-2-methyl-4-pyruvoyl-1H-pyrrole-3-carboxylate has been found to have anti-inflammatory and antioxidant activity, and has been found to reduce the risk of certain cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Ethyl 5-methoxy-2-methyl-4-pyruvoyl-1H-pyrrole-3-carboxylate in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it is relatively inexpensive. Additionally, it has a number of potential applications in scientific research, including the synthesis of other compounds, the inhibition of the growth of certain cancer cells, and the inhibition of the growth of certain bacteria. However, there are also a number of limitations to the use of Ethyl 5-methoxy-2-methyl-4-pyruvoyl-1H-pyrrole-3-carboxylate in laboratory experiments. It is not a particularly stable compound, and it can be difficult to store for long periods of time. Additionally, it is not particularly soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of potential future directions for research involving Ethyl 5-methoxy-2-methyl-4-pyruvoyl-1H-pyrrole-3-carboxylate. One potential area of research is the development of new and more effective synthesis methods for Ethyl 5-methoxy-2-methyl-4-pyruvoyl-1H-pyrrole-3-carboxylate. Additionally, research could be conducted to further study the biochemical and physiological effects of Ethyl 5-methoxy-2-methyl-4-pyruvoyl-1H-pyrrole-3-carboxylate, as well as its potential applications in the synthesis of other compounds and its potential as an inhibitor of the growth of cancer cells and bacteria. Additionally, research could be conducted to further study the advantages and limitations of using Ethyl 5-methoxy-2-methyl-4-pyruvoyl-1H-pyrrole-3-carboxylate in laboratory experiments. Finally, research could be conducted to develop new and more effective methods for the storage and use of Ethyl 5-methoxy-2-methyl-4-pyruvoyl-1H-pyrrole-3-carboxylate in laboratory experiments.
Propriétés
IUPAC Name |
ethyl 5-methoxy-2-methyl-4-(2-oxopropanoyl)-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-5-18-12(16)8-6(2)13-11(17-4)9(8)10(15)7(3)14/h13H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVORJZCWYUFBFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C(=O)C(=O)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



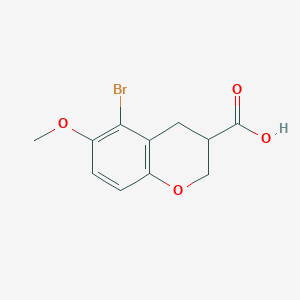
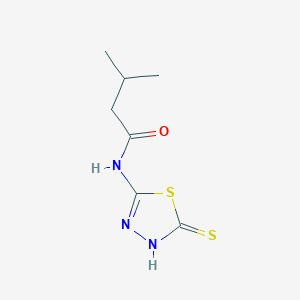
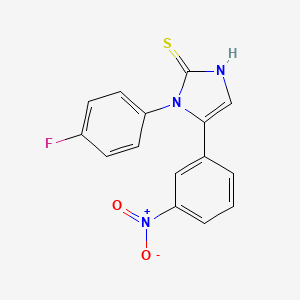
![{2-[(Pyridin-2-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1387435.png)

![N4-(4-methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1387441.png)
![[3-(2-furyl)-6-oxopyridazin-1(6{H})-yl]acetic acid](/img/structure/B1387442.png)
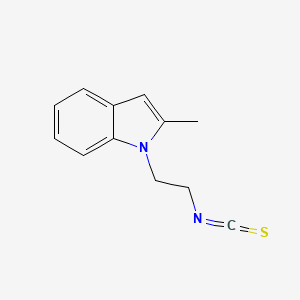

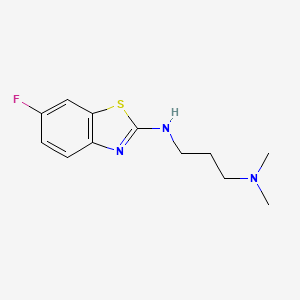
![(2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1387449.png)
![4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B1387450.png)
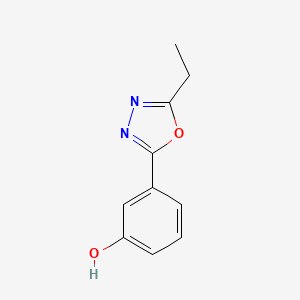
![4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1387454.png)